Valinomycin

Catalog No.
S546553
CAS No.
2001-95-8
M.F
C54H90N6O18
M. Wt
1111.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valinomycin

CAS Number

2001-95-8

Product Name

Valinomycin

IUPAC Name

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

Molecular Formula

C54H90N6O18

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1

InChI Key

FCFNRCROJUBPLU-UYBNATROSA-N

SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Solubility

Insoluble in water
Soluble in petroleum ethe

Synonyms

Valinomycin;

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Description

The exact mass of the compound Valinomycin is 355.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides. It belongs to the ontological category of cyclodepsipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ion Transport Studies

Valinomycin's fascinating structure allows it to selectively bind potassium (K+) ions. This characteristic makes it a potent ionophore, a molecule that facilitates the transport of ions across membranes. Researchers utilize valinomycin to investigate ion channel function and membrane permeability in cells. By incorporating valinomycin into artificial membranes or studying its interaction with isolated ion channels, scientists can gain insights into cellular ion homeostasis and the mechanisms that regulate it [].

Here are some examples of how valinomycin is used in ion transport studies:

  • Examining the role of K+ channels in neuronal signaling [].
  • Understanding the impact of ion imbalances on cellular function [].
  • Developing novel ionophores for therapeutic applications.

Cytotoxicity Assays

Valinomycin's ability to disrupt potassium ion balance can have detrimental effects on cells. This property makes it a valuable tool in cytotoxicity assays, experiments that measure a substance's toxicity on living cells. By exposing cells to valinomycin and monitoring their viability, researchers can assess the potential toxicity of new drugs or environmental contaminants.

One prominent application of valinomycin in cytotoxicity assays involves detecting cereulide, a toxin produced by certain strains of Bacillus cereus bacteria. Valinomycin specifically enhances the cytotoxic effects of cereulide, allowing for a more sensitive detection of this foodborne toxin [].

Valinomycin is a naturally occurring cyclic dodecadepsipeptide that functions primarily as a potassium ionophore. It is produced by several species of the genus Streptomyces, with Streptomyces fulvissimus being one of the most notable sources. The compound is composed of twelve alternating amino acids and esters, specifically D- and L-valine, D-alpha-hydroxyisovaleric acid, and L-lactic acid, which are linked through amide and ester bonds to form a macrocyclic structure. This unique configuration allows valinomycin to selectively bind potassium ions (K+) over sodium ions (Na+) due to its specific molecular geometry and the presence of carbonyl groups that facilitate ion coordination .

Valinomycin acts as a highly selective K+ ionophore. The cyclic structure with its hydrogen bond network creates a cavity that specifically binds K+ ions []. The hydrophobic exterior allows valinomycin to insert itself into the cell membrane. Once inside, the K+ ion is encapsulated within the cavity, and the entire complex facilitates K+ transport across the membrane. This disrupts the natural K+ gradient across the membrane, leading to cell death in bacteria and potentially affecting other cellular processes.

Valinomycin exhibits a well-characterized mechanism for transporting potassium ions across lipid membranes. The process involves three key steps:

  • Binding: Potassium ions bind to the inner cavity of valinomycin, which triggers a conformational change in the molecule.
  • Diffusion: The K+-valinomycin complex diffuses through the hydrophobic lipid bilayer, facilitated by the hydrophobic exterior created by the methyl groups of the amino acids.
  • Release: Once on the opposite side of the membrane, K+ dissociates from valinomycin, allowing it to return to its original conformation .

The stability constant for the potassium-valinomycin complex is significantly higher than that for sodium, making valinomycin highly selective for K+ ions. This selectivity is crucial for its biological function, particularly in maintaining cellular ion balance .

Valinomycin acts as an antibiotic and is particularly effective against various bacterial strains, including Mycobacterium tuberculosis. Its primary biological role is as a potassium ionophore, facilitating K+ transport across cell membranes, which is essential for numerous physiological processes such as nerve impulse transmission and muscle contraction. Additionally, valinomycin has been shown to induce apoptosis in certain cell types and has potential applications in cancer research .

The synthesis of valinomycin can occur through natural fermentation processes involving Streptomyces species. In laboratory settings, it can also be synthesized using solid-phase peptide synthesis techniques or through combinatorial chemistry methods to produce analogs with modified properties. These synthetic approaches allow for the exploration of valinomycin derivatives with enhanced selectivity or altered biological activities .

Valinomycin has several important applications:

  • Potassium Ion Transport: Utilized in studies involving membrane vesicles to manipulate electrochemical gradients.
  • Electrodes: Acts as a nonmetallic isoforming agent in potassium-selective electrodes.
  • Antiviral Research: Recently identified as a potent agent against severe acute respiratory syndrome coronavirus (SARS-CoV) in vitro.
  • Antibiotic Use: Effective against various bacterial infections, particularly those caused by Mycobacterium tuberculosis.
  • Apoptosis Induction: Investigated for its potential role in cancer therapies due to its ability to induce programmed cell death .

Research has demonstrated that valinomycin significantly increases the permeability of cell membranes to potassium ions while having minimal effects on sodium ion transport. This selective permeability is attributed to steric factors related to the size of the ion compared to the dimensions of the valinomycin ring. Studies have shown that valinomycin can alter mitochondrial function by affecting oxidative phosphorylation processes when potassium concentrations are manipulated .

Valinomycin belongs to a class of compounds known as ionophores, which facilitate ion transport across membranes. Here are some similar compounds:

CompoundStructure TypeIon SelectivitySource
MonactinCyclic depsipeptidePotassiumStreptomyces griseus
NonactinCyclic depsipeptidePotassiumStreptomyces griseus
GramicidinLinear peptideSodiumBacillus brevis
A23187IonophoreCalciumStreptomyces sp.

Uniqueness of Valinomycin

Valinomycin's uniqueness lies in its high selectivity for potassium ions over sodium ions, with a selectivity ratio exceeding 10,000 times. This specificity is vital for its role in biological systems where maintaining ionic balance is crucial. Additionally, its ability to induce apoptosis and act against specific pathogens further distinguishes it from other ionophores like gramicidin, which primarily facilitates sodium transport without such biological activities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998)
Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline]

Color/Form

Shiny rectangular plates

XLogP3

9.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

6

Exact Mass

1110.63116004 g/mol

Monoisotopic Mass

1110.63116004 g/mol

Heavy Atom Count

78

Appearance

Solid powder

Melting Point

374 °F (EPA, 1998)
190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N561YS75MN

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2001-95-8

Wikipedia

Valinomycin

General Manufacturing Information

Valinomycin: ACTIVE

Interactions

Fructose-1,6-disphosphate counteracts the inhibition of contractile strength of rabbit cardiac muscle induced by potassium chloride in vitro and valinomycin induced depolarization. ...

Dates

Modify: 2023-08-15
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